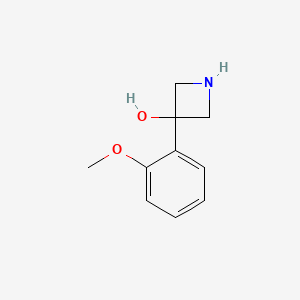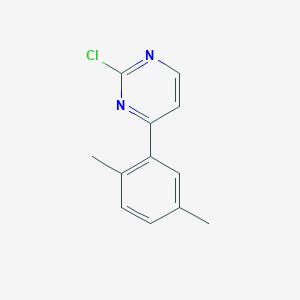![molecular formula C13H22N2O2 B15238392 tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two nitrogen atoms within its spirocyclic framework, making it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. For example, a compound can be hydrogenated in methanol at room temperature using 20% palladium hydroxide on carbon as a catalyst . This method yields the desired product with a moderate yield.
Chemical Reactions Analysis
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
These compounds share similar spirocyclic frameworks but differ in the size and arrangement of their rings. The unique structure of this compound, with its specific ring system, sets it apart from these related compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 2,8-diazadispiro[3.1.36.14]decane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)4-12(5-13)6-14-7-12/h14H,4-9H2,1-3H3 |
InChI Key |
MKYQATAMJCCGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)

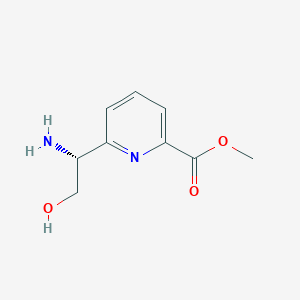
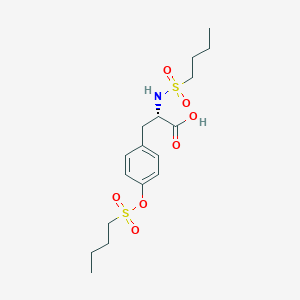
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)

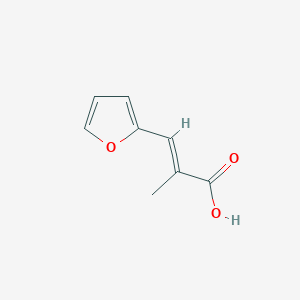
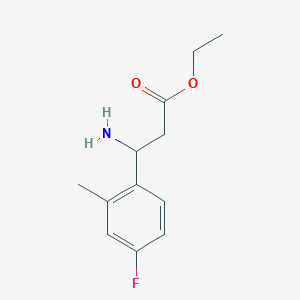
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
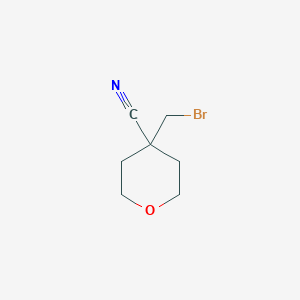
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
